(E)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c1-11-3-5-14(20-11)13(18-2)9-16-15(17)6-4-12-7-8-19-10-12/h3-8,10,13H,9H2,1-2H3,(H,16,17)/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANIFWOBUSBJSH-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C=CC2=CSC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C(CNC(=O)/C=C/C2=CSC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methylthiophene-2-carbaldehyde and 3-thiophen-3-ylacrylic acid.
Formation of Intermediate: The first step involves the reaction of 5-methylthiophene-2-carbaldehyde with 2-methoxyethylamine to form an intermediate imine.
Acrylamide Formation: The intermediate imine is then reacted with 3-thiophen-3-ylacrylic acid under specific conditions to form the desired acrylamide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor the formation of the desired product.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy and thiophene groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution Reagents: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Sulfoxides and Sulfones: From oxidation reactions.
Amine Derivatives: From reduction reactions.
Substituted Acrylamides: From substitution reactions.
Scientific Research Applications
(E)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide involves its interaction with molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate specific enzymes involved in biological processes.
Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a class of acrylamide derivatives with thiophene substituents. Below is a comparative analysis with structurally related molecules from the literature:
Critical Analysis of Substituent Effects
Thiophene vs. The 5-methyl group on the thiophene (target compound) may improve metabolic stability compared to unsubstituted thiophenes .
Methoxyethyl Side Chain :
- The methoxyethyl group in the target compound introduces stereochemical complexity and polarity, which could influence solubility and blood-brain barrier penetration relative to simpler alkyl chains in analogues .
Acrylamide Backbone :
- The acrylamide moiety is conserved across all analogues, suggesting its critical role in hydrogen-bonding interactions (e.g., with ASN142 or GLN189 in proteases, as seen in pyridine-based inhibitors ).
Biological Activity
(E)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide, with CAS number 1798396-16-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 307.4 g/mol. The structure features multiple thiophene rings, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 307.4 g/mol |
| CAS Number | 1798396-16-3 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The thiophene moieties are believed to play a critical role in binding to biological targets, potentially influencing pathways related to pain modulation and inflammation.
- Nicotinic Acetylcholine Receptors (nAChRs) : Similar compounds have shown activity as positive allosteric modulators of nAChRs, which are implicated in pain management and neuroprotection .
- Calcium Channels : The compound may affect voltage-gated calcium channels, which are crucial in neurotransmitter release and muscle contraction .
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
Case Studies
Several studies have investigated the pharmacological properties of related compounds, providing insights into the potential effects of this compound:
- Pain Management : In a study assessing the effects of related acrylamides on pain relief in mice, compounds similar in structure showed promising results in reducing pain behaviors associated with neuropathy .
- In Vitro Studies : Other studies have indicated that thiophene-based compounds can inhibit certain enzymes linked to inflammatory responses, suggesting that this compound may also possess anti-inflammatory properties .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves a multi-step approach:
- Acylation : Reacting a thiophene-substituted ethylamine precursor with acryloyl chloride under basic conditions (e.g., triethylamine in dry DMF) .
- Solvent optimization : Polar aprotic solvents like DMF or dichloromethane improve reaction efficiency. Evidence suggests that ice-cooled conditions (0–5°C) minimize side reactions during acylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity. Recrystallization from ethanol/water mixtures further enhances purity .
- Catalysts : Coupling agents like EDCI enhance amide bond formation efficiency .
Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral signatures should researchers expect?
- ¹H/¹³C NMR :
- Thiophene protons appear as doublets (δ 6.8–7.5 ppm, J = 3–5 Hz) .
- Methoxy groups show singlets at δ ~3.2–3.5 ppm.
- Acrylamide protons (CH=CH) display characteristic trans coupling (J = 15–16 Hz) in the δ 6.2–7.0 ppm range .
- IR Spectroscopy :
- Strong amide C=O stretch at ~1650–1680 cm⁻¹ .
- Mass Spectrometry :
- Molecular ion peaks (M⁺ or [M+H]⁺) confirm molecular weight, with fragmentation patterns indicating thiophene and methoxy groups .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?
- Functional selection : Hybrid functionals like B3LYP (incorporating exact exchange terms) improve accuracy for conjugated systems like acrylamides .
- Solvent modeling : Include implicit solvent models (e.g., PCM) to account for solvent-induced shifts in NMR or UV-Vis spectra .
- Vibrational frequency scaling : Apply scaling factors (0.96–0.98) to DFT-calculated IR frequencies to match experimental data .
Q. What methodological considerations are essential for X-ray crystallographic refinement using SHELXL?
- Hydrogen placement : Use HFIX commands to refine hydrogen atoms attached to heteroatoms (e.g., amide NH) .
- Thermal parameters : Anisotropic refinement for non-H atoms and isotropic refinement for H atoms improve accuracy .
- Twinned data : For crystals with twinning, employ TWIN/BASF commands in SHELXL to model overlapping reflections .
Q. How can DFT investigate electronic properties, and what functional/basis set combinations are appropriate?
- Functionals : B3LYP or M06-2X for frontier orbital analysis (HOMO-LUMO gaps) and charge distribution .
- Basis sets : 6-31G(d,p) for geometry optimization; larger sets (e.g., def2-TZVP) for excited-state calculations .
- Applications :
- Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
- Simulate UV-Vis spectra via TD-DFT to compare with experimental λmax.
Q. What strategies interpret complex ¹H NMR splitting patterns from thiophene substituents?
- Coupling analysis : Use 2D-COSY to identify vicinal coupling between thiophene protons .
- NOESY : Detect spatial proximity between methoxy and acrylamide groups to confirm stereochemistry .
- Dynamic effects : Variable-temperature NMR can reveal rotational barriers in the acrylamide bond .
Q. How do solvent polarity and temperature impact stereochemical outcomes in synthesis?
- Solvent effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
